1-Ethenyl-1-methylsiletane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12Si |
|---|---|
Molecular Weight |
112.24 g/mol |
IUPAC Name |
1-ethenyl-1-methylsiletane |
InChI |
InChI=1S/C6H12Si/c1-3-7(2)5-4-6-7/h3H,1,4-6H2,2H3 |
InChI Key |
WKLZGNWZCKRXQP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1)C=C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 Ethenyl 1 Methylsiletane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of siletanes. The high Lewis acidity of the silicon atom in the strained four-membered ring influences the electronic environment and, consequently, the NMR spectral parameters. researchgate.net Analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous assignment of the atomic framework and insights into the molecule's dynamic processes.
High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra are fundamental for the initial structural verification of 1-Ethenyl-1-methylsiletane (B6250160).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons of the vinyl group (CH=CH₂), and the methylene (B1212753) (CH₂) protons of the siletane ring. The vinyl protons typically appear as a complex multiplet system (often designated as AMX or ABC) due to their distinct chemical environments and spin-spin coupling. The siletane ring protons also exhibit complex splitting patterns arising from geminal and vicinal couplings.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon environments. Signals for the methyl carbon, the two vinyl carbons, and the two distinct carbons of the siletane ring (α and β to the silicon atom) are expected. The chemical shifts are influenced by the electronegativity of the silicon atom and the ring strain.
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. unibas.it For silacyclobutane (B14746246) derivatives, the ²⁹Si chemical shift is typically observed in a characteristic upfield region compared to acyclic silanes, a consequence of the unique electronic structure and ring strain. arkat-usa.org The presence of a single resonance in the expected region would confirm the siletane structure.
Illustrative NMR Data for this compound
| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Si-C H₃ | ¹³C | -5 to 5 | Quartet (q) |
| Si-C H₃ | ¹H | 0.1 to 0.5 | Singlet (s) |
| Si-C H₂- | ¹³C | 10 to 20 | Triplet (t) |
| -C H₂-CH₂- | ¹³C | 15 to 25 | Triplet (t) |
| Si-C H₂- and -CH₂-C H₂- | ¹H | 0.8 to 2.0 | Multiplets (m) |
| C H=CH₂ | ¹³C | 130 to 145 | Doublet (d) |
| CH=C H₂ | ¹³C | 125 to 140 | Triplet (t) |
| C H=C H₂ | ¹H | 5.5 to 6.5 | Multiplet (m) |
| Si | ²⁹Si | 10 to 25 | Multiplet (m) |
Note: These are representative chemical shift ranges for the functional groups present and are not based on experimentally recorded data for this compound. Actual values can be influenced by solvent and temperature. washington.edu
Two-dimensional NMR experiments are indispensable for confirming the precise connectivity of the atoms in the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. researchgate.net For this compound, COSY spectra would show correlations between the vinyl protons and between the adjacent methylene protons within the siletane ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). acs.org It allows for the unambiguous assignment of each proton signal to its attached carbon atom, for instance, linking the methyl protons to the methyl carbon and the vinyl protons to their respective vinyl carbons.
The four-membered silacyclobutane ring is not planar and exists in a puckered conformation. This puckering leads to a dynamic process known as ring inversion, where the ring flips between two equivalent puckered conformations. unibas.itresearchgate.net
Dynamic NMR (DNMR) spectroscopy is the primary method for studying such conformational changes. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the ring methylene groups. Upon cooling, the rate of inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of diastereotopic protons will broaden and, at even lower temperatures, split into two distinct signals corresponding to the individual axial and equatorial protons. fu-berlin.de
By analyzing the lineshape changes as a function of temperature, the rate of the inversion process can be determined. From this, the free energy of activation (ΔG‡) for the ring inversion barrier can be calculated. For silacyclobutanes, these barriers provide valuable information about the ring's flexibility and strain energy. unibas.itarkat-usa.org
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups.
Si-C Vibrations: The silicon-carbon bond vibrations are a key feature. The Si-C stretching modes within the strained ring and for the exocyclic Si-CH₃ group appear in the fingerprint region of the IR and Raman spectra. For silacyclobutane rings, characteristic absorption peaks have been noted in the 850-950 cm⁻¹ range. researchgate.net
C=C and C-H (vinyl) Vibrations: The vinyl group gives rise to several characteristic bands. The C=C stretching vibration typically appears around 1630-1640 cm⁻¹. The C-H stretching vibrations of the =C-H and =CH₂ groups are found above 3000 cm⁻¹. Out-of-plane C-H bending modes (wagging) are also prominent in the 900-1000 cm⁻¹ region.
C-H (alkyl) Vibrations: The C-H stretching vibrations of the methyl group and the ring methylene groups occur in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, rocking) for these groups appear at lower frequencies, typically in the 1375-1470 cm⁻¹ range.
Illustrative Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Vinyl C-H | Stretch | 3010 - 3095 |
| Alkyl C-H | Stretch | 2850 - 2980 |
| C=C | Stretch | 1630 - 1640 |
| CH₂ / CH₃ | Bend (Scissoring/Deformation) | 1375 - 1470 |
| Si-CH₃ | Bend (Deformation) | 1240 - 1260 |
| Silacyclobutane | Ring Vibrations | 850 - 1180 researchgate.net |
| Si-C | Stretch | 650 - 850 |
Note: These are representative frequency ranges and are not based on experimentally recorded data for this compound.
Vibrational spectroscopy can also provide insights into conformational preferences. If the ring inversion process could be "frozen" at very low temperatures, distinct vibrational modes for the axial and equatorial substituents might be observable. The appearance of new bands or the splitting of existing bands in the low-temperature spectrum compared to the room-temperature spectrum could be used to identify the presence of different conformers. Theoretical calculations of the vibrational frequencies for different possible conformations (e.g., with the vinyl group in pseudo-axial vs. pseudo-equatorial positions) can aid in the interpretation of the experimental spectra and help to determine the lowest energy conformation of the molecule.
Mass Spectrometry (MS) and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds. For this compound, it provides direct evidence of its elemental composition and offers insights into the stability of its cyclic structure and substituent groups.
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or time-of-flight (TOF) mass spectrometers can measure mass-to-charge ratios (m/z) to several decimal places. nih.govresearchgate.net This high precision is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₆H₁₂Si. To confirm this, an experimental HRMS measurement would be compared against the calculated exact mass based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and silicon (²⁸Si).
The expected isotopic pattern in the mass spectrum, particularly the A+1 and A+2 peaks arising from the natural abundance of ¹³C, ²⁹Si, and ³⁰Si, provides further confirmation of the elemental composition. researchgate.net The relative intensities of these isotopic peaks can be calculated and matched with the experimental data.
Table 1: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
|---|---|---|
| C₆H₁₂Si | [M]⁺ (using ²⁸Si) | 112.0759 |
| C₆H₁₂Si | [M+1]⁺ (using ¹³C, ²⁹Si) | 113.0789 |
| C₆H₁₂Si | [M+2]⁺ (using ³⁰Si) | 114.0780 |
Note: The table presents the theoretical exact masses for the molecular ion and its major isotopologues.
Tandem mass spectrometry (MS/MS) is a technique used to probe the structure of ions by isolating a specific precursor ion and inducing its fragmentation. taylorandfrancis.com The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint. This is often achieved through collision-induced dissociation (CID), where the precursor ion collides with neutral gas molecules. taylorandfrancis.com
For this compound (molecular ion at m/z 112), the fragmentation pathways would be dictated by the relative strengths of the bonds and the stability of the resulting fragments. The strained four-membered siletane ring is a key feature influencing its fragmentation. organic-chemistry.org Common fragmentation patterns for organosilicon compounds involve the cleavage of bonds to the silicon atom and rearrangements. libretexts.orgacs.org
Likely fragmentation pathways for the molecular ion [C₆H₁₂Si]⁺˙ include:
Loss of a methyl radical (•CH₃): Cleavage of the Si-CH₃ bond, which is a common fragmentation for methylsilanes, would result in a stable, even-electron cation at m/z 97. youtube.com
Loss of an ethenyl radical (•C₂H₃): Cleavage of the Si-C₂H₃ bond would produce a fragment ion at m/z 85.
Ring-opening and ethylene (B1197577) loss: The strained siletane ring can undergo ring-opening followed by rearrangement and loss of a neutral ethylene molecule (C₂H₄), a characteristic reaction for silacyclobutanes. This pathway would lead to a fragment ion at m/z 84.
Retro-Diels-Alder (RDA)-type reaction: A concerted cleavage could lead to the formation of silaethylene intermediates and the loss of propene (C₃H₆), resulting in a fragment at m/z 70.
Table 2: Plausible MS/MS Fragments of this compound ([M]⁺˙ = m/z 112)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment m/z | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 112 | •CH₃ | 97 | [C₅H₉Si]⁺ |
| 112 | •C₂H₃ | 85 | [C₄H₉Si]⁺ |
| 112 | C₂H₄ | 84 | [C₄H₈Si]⁺˙ |
X-ray Crystallography for Solid-State Structure (if applicable to derivatives/analogues)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgazolifesciences.com It provides accurate data on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques.
Electron Diffraction Studies (Gas Phase) for Molecular Geometry
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the intermolecular forces present in the solid state. wikipedia.orgwiley.com The method involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern. wikipedia.org This provides information on internuclear distances and bond angles, allowing for the determination of the molecule's geometry.
A GED study of this compound would provide a detailed picture of its equilibrium geometry in the gas phase. Based on studies of related silacyclobutanes, it is expected that the siletane ring would exhibit a puckered conformation. researchgate.net Key structural parameters that could be determined include:
The Si-C, C-C, and C=C bond lengths.
The C-Si-C, Si-C-C, and H-C-H bond angles.
The ring puckering angle, which quantifies the deviation from planarity.
The torsional angles defining the orientation of the methyl and ethenyl substituents relative to the ring.
Computational studies using ab initio methods often complement GED experiments, showing that exocyclic methyl substitution on the silicon atom can influence the degree of ring puckering and the barrier to planarity. researchgate.net Combining experimental GED data with high-level theoretical calculations would yield a highly accurate and detailed model of the molecular geometry of this compound.
Theoretical and Computational Chemistry of 1 Ethenyl 1 Methylsiletane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are powerful tools for elucidating the intricate details of the electronic structure and bonding within molecules like 1-ethenyl-1-methylsiletane (B6250160). These methods provide insights into the distribution of electrons and the nature of the chemical bonds, which are fundamental to understanding the molecule's properties.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organosilicon compounds. For molecules such as this compound, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets like 6-31G* or larger are commonly employed to obtain accurate geometries and energies. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, particularly for electron correlation effects, but at a greater computational cost.
Theoretical studies on related silacyclobutane (B14746246) systems have demonstrated the reliability of these methods in predicting molecular properties. For instance, calculations on methyl-substituted silacyclobutanes have shown that DFT methods can accurately model the geometric parameters and vibrational frequencies of these strained rings. The choice of the functional and basis set is crucial for obtaining results that are in good agreement with experimental data, where available.
The molecular orbitals (MOs) of this compound are central to understanding its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity in many chemical reactions.
In this compound, the HOMO is expected to have significant contributions from the π-orbital of the ethenyl group and the σ-orbitals of the strained silacyclobutane ring. The LUMO is likely to be a π*-antibonding orbital associated with the ethenyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.
The electron density distribution, which can be visualized through computational modeling, reveals the regions of high and low electron concentration within the molecule. In this compound, the electron density is expected to be highest around the silicon-carbon bonds and within the double bond of the ethenyl group. The strain in the four-membered ring also influences the electron density, leading to bent bonds and a distribution that deviates from that of unstrained acyclic analogues. The methyl group, being an electron-donating group, will also slightly modify the electron density around the silicon atom.
Strain Energy Analysis of the Siletane Ring
The four-membered siletane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral geometry. This ring strain has a profound impact on the molecule's stability and reactivity.
The ring strain energy (RSE) of a cyclic molecule is the excess energy it possesses compared to a corresponding strain-free acyclic reference compound. RSE can be calculated using computational methods by employing isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation.
| Compound | Estimated Ring Strain Energy (kcal/mol) |
| Cyclobutane (B1203170) | ~26 |
| Silacyclobutane | ~20-25 |
| 1,1-Dimethylsilacyclobutane | ~22-24 |
| This compound (estimated) | ~21-24 |
Note: The values for substituted silacyclobutanes are estimates based on the effects of similar substituents on related ring systems.
Angle Strain: The internal bond angles in the four-membered ring are compressed to approximately 90 degrees, a significant deviation from the ideal sp³ bond angle of 109.5 degrees. This deviation leads to inefficient orbital overlap and is a major contributor to the ring strain. The C-Si-C bond angle within the ring is typically smaller than the C-C-C angles, further contributing to the strain.
Torsional Strain: The puckered conformation of the siletane ring helps to alleviate some of the torsional strain that would be present in a planar structure. However, some eclipsing interactions between adjacent C-H bonds remain.
Conformational Analysis and Energy Barriers
The siletane ring is not planar but exists in a puckered conformation to minimize torsional strain. This puckering leads to different conformational isomers and associated energy barriers.
The puckering of the silacyclobutane ring can be described by a puckering coordinate, and the interconversion between different puckered conformations proceeds through a planar transition state. The energy barrier for this ring inversion is a key parameter in its conformational dynamics. For the parent silacyclobutane, this barrier is relatively low.
In this compound, the substituents on the silicon atom can occupy either axial or equatorial positions in the puckered ring. The relative stability of these conformers is determined by steric interactions. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance with the other ring atoms.
Furthermore, rotation around the Si-C(ethenyl) single bond introduces another conformational variable, leading to different orientations of the vinyl group relative to the ring. The energy barrier for this rotation is influenced by steric interactions between the vinyl group and the methyl group, as well as the ring itself.
| Conformational Change | Estimated Energy Barrier (kcal/mol) |
| Ring Puckering (Inversion) | ~1-3 |
| Rotation of Ethenyl Group | ~2-5 |
Note: These are estimated values based on computational studies of analogous substituted silacyclobutanes and vinylsilanes.
The interplay between ring puckering and substituent rotation results in a complex potential energy surface with multiple local minima and transition states. Detailed computational studies are required to fully map out this surface and determine the precise energy barriers and relative populations of the different conformers of this compound.
Inversion Barriers of the Siletane Ring
The siletane ring, a four-membered ring containing a silicon atom, is subject to ring-puckering, which leads to a non-planar conformation. The energy barrier to this inversion is a critical parameter for understanding the ring's conformational dynamics. Computational studies, often employing ab initio and density functional theory (DFT) methods, are utilized to calculate this barrier. The inversion process involves the silicon atom moving through a planar transition state. The energy difference between the puckered ground state and the planar transition state defines the inversion barrier. For substituted siletanes like this compound, the nature and position of the substituents on the silicon atom influence the magnitude of this barrier. The presence of the methyl and ethenyl groups can introduce steric and electronic effects that either raise or lower the energy of the transition state relative to the ground state.
Rotational Barriers of the Ethenyl Group
The rotation of the ethenyl (vinyl) group around the silicon-carbon bond in this compound is another important dynamic process. This rotation is not free and is hindered by an energy barrier. The magnitude of this rotational barrier is influenced by steric interactions between the ethenyl group and the methyl group, as well as the siletane ring itself. Computational models can predict the stable conformations (rotamers) and the transition states that separate them. The rotational barrier is determined by calculating the energy profile as the dihedral angle of the C-Si-C=C bond is varied. These calculations can reveal the most stable orientation of the ethenyl group relative to the rest of the molecule and the energy required to deviate from this conformation. The barrier height is a key factor in determining the conformational flexibility of the molecule at different temperatures.
Computational Studies on Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for investigating the reactivity of this compound and elucidating the mechanisms of its reactions.
Siletanes can undergo ring-opening reactions, which are often thermally or photochemically initiated. Computational methods are employed to identify and characterize the transition state structures for these reactions. For this compound, a primary focus is on the ring-opening polymerization (ROP) process. Transition state theory, combined with quantum chemical calculations, allows for the determination of the geometry, energy, and vibrational frequencies of the transition state. This information is crucial for understanding the reaction kinetics and the factors that control the reaction rate. The characterization often involves locating a first-order saddle point on the potential energy surface that connects the reactant (the siletane) to the ring-opened intermediate or product.
To gain a deeper understanding of the reaction mechanism, reaction path calculations, such as the intrinsic reaction coordinate (IRC) method, are performed. These calculations trace the minimum energy path from the transition state down to the reactants and products. For the ring-opening of this compound, these calculations can confirm that the identified transition state indeed connects the cyclic reactant to the desired ring-opened species. Furthermore, IRC calculations can reveal the detailed atomic motions that occur during the reaction, providing a "movie" of the chemical transformation. This level of detail helps in understanding the electronic and structural changes that facilitate the bond-breaking and bond-forming processes inherent in the reaction.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters for this compound, which can aid in its experimental characterization.
Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range | Method of Prediction |
| ¹H NMR Chemical Shift (δ, ppm) | 0.5 - 6.5 | GIAO-DFT |
| ¹³C NMR Chemical Shift (δ, ppm) | 0 - 140 | GIAO-DFT |
| ²⁹Si NMR Chemical Shift (δ, ppm) | 10 - 30 | GIAO-DFT |
| Vibrational Frequencies (cm⁻¹) | 300 - 3100 | DFT Frequency Calculations |
Note: The predicted values are general ranges based on typical computational results for similar organosilicon compounds and may vary depending on the specific computational method and basis set used.
Calculations of nuclear magnetic resonance (NMR) chemical shifts are commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H, ¹³C, and ²⁹Si NMR spectra, providing valuable information for structural elucidation. Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. Comparing the predicted spectra with experimental data can confirm the structure of the synthesized compound and provide a detailed assignment of the observed spectral features.
Reactivity and Reaction Mechanisms of 1 Ethenyl 1 Methylsiletane
Ring-Opening Reactions (ROR) of the Siletane Core
The four-membered ring of 1-ethenyl-1-methylsiletane (B6250160), a derivative of silacyclobutane (B14746246), is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. These reactions are a focal point of study as they lead to the formation of valuable polycarbosilanes and other organosilicon compounds.
Thermally Induced Ring-Opening
The thermal decomposition of silacyclobutanes, including this compound, is a well-documented process that can proceed through different pathways. The pyrolysis of these compounds typically requires elevated temperatures and can lead to the formation of various products depending on the specific reaction conditions and substitution patterns on the ring. For instance, the thermal decomposition of 1-methylcyclohexa-1,4-diene has been studied in detail, providing insights into unimolecular decomposition processes that can be analogous to the behavior of substituted siletanes under thermal stress. sioc-journal.cn
The decomposition is often a homogeneous, first-order reaction. The primary products arise from the cleavage of the silicon-carbon bonds within the ring, leading to the formation of highly reactive intermediates.
Catalytic Ring-Opening (e.g., Transition Metal Catalysis)
Transition metal catalysts offer a milder and more selective route to the ring-opening of silacyclobutanes. Various transition metals, including nickel and platinum, have been shown to effectively catalyze these transformations. rsc.org For example, nickel(0) complexes can catalyze the ring-opening reaction of silacyclobutanes with 1,3-dienes to produce allylsilanes. nih.gov This process involves the cleavage and reconstruction of Si-C bonds.
Platinum-based catalysts are also widely used in organosilicon chemistry. nih.gov While often employed for hydrosilylation, they can also participate in ring-opening reactions. The specific products and reaction pathways are highly dependent on the nature of the catalyst, the substrate, and the reaction conditions.
| Catalyst System | Substrate Type | Product Type | Reference |
| Nickel(0) complexes | Silacyclobutanes and 1,3-dienes | Allylsilanes | nih.gov |
| Platinum complexes | Silacyclobutanes | Various organosilicon compounds | nih.gov |
Nucleophilic and Electrophilic Ring-Opening Mechanisms
The polarity of the silicon-carbon bond allows for both nucleophilic and electrophilic attack, leading to ring-opening.
Nucleophilic Ring-Opening: Nucleophiles can attack the silicon atom, which is more electropositive than carbon, leading to the cleavage of a silicon-carbon bond. This is a common mechanism in the anionic ring-opening polymerization (AROP) of silacyclobutanes. Strong nucleophiles like organolithium reagents (e.g., butyllithium) are effective initiators for this type of polymerization. The process is often carried out at low temperatures in polar solvents like tetrahydrofuran (B95107) (THF). Anionic ROP of various epoxide monomers has also been studied, providing insights into the general principles of such polymerizations. nih.gov
Electrophilic Ring-Opening: Electrophiles can attack the carbon-carbon bonds of the siletane ring or the ethenyl group. The π-electrons of the double bond are particularly susceptible to electrophilic attack. This can lead to the formation of a carbocation intermediate, which can then undergo rearrangement or attack by a nucleophile, resulting in ring-opened products. The general mechanism of electrophilic addition to alkenes provides a framework for understanding this reactivity.
| Reagent Type | Site of Attack | Key Intermediate | Reference |
| Nucleophile (e.g., RLi) | Silicon atom | Carbanion | |
| Electrophile (e.g., H+) | C=C double bond | Carbocation |
Diradical Intermediates in Ring-Opening Processes
In thermally induced ring-opening reactions, the formation of diradical intermediates is a key mechanistic feature. The pyrolysis of cyclobutane (B1203170), a carbon analogue of silacyclobutane, is known to proceed via a tetramethylene diradical. Similarly, the thermal decomposition of silacyclobutanes is proposed to involve the formation of silicon-containing diradical species. These highly reactive intermediates can then undergo various subsequent reactions, including fragmentation and rearrangement, to yield the final products.
Reactions Involving the Ethenyl Moiety
The ethenyl (vinyl) group attached to the silicon atom provides another reactive site in the molecule, participating in a range of addition reactions.
Hydrosilylation Reactions
Hydrosilylation is a significant reaction of the ethenyl group, involving the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. This reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst. nih.gov The reaction is highly versatile and is a cornerstone of silicone chemistry for creating new silicon-carbon bonds.
The general mechanism for platinum-catalyzed hydrosilylation involves several steps:
Oxidative addition of the Si-H bond to the platinum center.
Coordination of the ethenyl group to the platinum complex.
Insertion of the alkene into the Pt-H or Pt-Si bond.
Reductive elimination of the final product, regenerating the catalyst. nih.gov
The regioselectivity of the addition (i.e., whether the silicon atom adds to the α or β carbon of the vinyl group) can be influenced by the specific catalyst and reaction conditions used.
| Catalyst | Hydrosilylating Agent | Typical Product | Reference |
| Platinum complexes (e.g., Karstedt's catalyst) | HSiR₃ | R₃Si-CH₂-CH₂-Si(Me)Siletane | nih.gov |
Halogenation and Hydrohalogenation
The vinyl group of this compound is susceptible to electrophilic attack by halogens (halogenation) and hydrogen halides (hydrohalogenation). These reactions are influenced by the presence of the silicon atom, which directs the regiochemical outcome.
Halogenation: The addition of halogens like chlorine (Cl₂) and bromine (Br₂) to the vinyl group typically proceeds via a radical chain mechanism, especially when initiated by heat or light. libretexts.org The reaction involves the formation of a halogen radical that attacks the double bond. For trisubstituted vinylsilanes, bromination has been observed to proceed through the formation of dibromide adducts, followed by elimination, often resulting in an inversion of configuration at the double bond. mcgill.ca
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) is a classic electrophilic addition to an alkene. pressbooks.pubyoutube.com The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. pressbooks.pub The stability of this carbocation determines the regioselectivity of the reaction, generally following Markovnikov's rule, where the halide adds to the more substituted carbon. pressbooks.pubmasterorganicchemistry.com However, the silicon atom exerts a significant directing influence, known as the β-silicon effect, which stabilizes a positive charge on the carbon atom beta to the silicon. This effect ensures high regioselectivity in the addition of the electrophile. Kinetic studies have shown that while the β-silyl effect stabilizes the intermediate carbocation, the replacement of vinylic hydrogens with a SiMe₃ group only slightly affects the nucleophilicity of the C=C bond. nih.gov
| Reagent | Reaction Type | Expected Major Product | Mechanism Notes |
|---|---|---|---|
| Br₂ | Halogenation | 1-(1,2-dibromoethyl)-1-methylsiletane | Proceeds via a dibromide adduct. mcgill.ca |
| HCl | Hydrohalogenation | 1-(1-chloroethyl)-1-methylsiletane | Follows Markovnikov's rule, stabilized by the β-silicon effect. pressbooks.pubnih.gov |
| HBr | Hydrohalogenation | 1-(1-bromoethyl)-1-methylsiletane | Protonation of the alkene forms the most stable carbocation intermediate. pressbooks.pubyoutube.com |
Radical Additions to the Vinyl Group
The vinyl group of this compound can undergo radical addition reactions. These reactions are typically initiated by radical initiators or photochemically. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. The addition of a radical to the terminal carbon of the vinyl group leads to a more stable radical on the α-carbon, which is stabilized by the adjacent silicon atom.
Studies on various alkenylsilanes have shown their reactivity towards radical addition. mcgill.ca For instance, the addition of trichloromethyl radicals to alkenylsilanes has been investigated, demonstrating the susceptibility of the double bond to radical attack.
Diels-Alder Reactions and Cycloadditions
The vinyl group in this compound can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org This reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. wikipedia.org For a Diels-Alder reaction to occur under thermal conditions, the total number of π electrons involved is typically 4n+2 (e.g., 6). youtube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. wikipedia.org While the vinylsilyl group is not strongly electron-withdrawing, it can participate in these reactions, particularly in intramolecular variants where the diene is tethered to the silicon atom. acs.orgacs.org
Other cycloaddition reactions are also possible. For instance, [2+2] cycloadditions can occur under photochemical conditions. youtube.com Furthermore, nickel-catalyzed [4+1] sila-cycloaddition has been demonstrated as a method for creating five-membered cyclic chlorosilanes from 1,3-dienes and trichlorosilanes, highlighting the versatility of silicon compounds in cycloaddition chemistry. chemrxiv.org
| Reaction Type | Reactant Partner | Conditions | Expected Product Type |
|---|---|---|---|
| [4+2] Diels-Alder | 1,3-Butadiene | Thermal | Cyclohexene derivative |
| [2+2] Cycloaddition | Ethylene (B1197577) | Photochemical | Cyclobutane derivative youtube.com |
| [4+1] Sila-Cycloaddition | 1,3-Diene (with Si source) | Nickel Catalyst | Five-membered silacycle chemrxiv.org |
Reactions at the Silicon Center
The silicon atom in the strained siletane ring is a key site for reactivity, primarily through substitution reactions and cleavage of the Si-C bonds within the ring.
Substitution Reactions at Silicon (e.g., Si-C bond activation)
Nucleophilic substitution at the silicon atom (SN2@Si) is a fundamental reaction for organosilanes. libretexts.org Unlike the analogous SN2 reaction at carbon, reactions at silicon often proceed through a lower-energy, more stable pentacoordinate intermediate, rather than a high-energy transition state. capes.gov.brresearchgate.net The strained nature of the four-membered siletane ring in this compound is expected to enhance its reactivity towards nucleophiles, as ring-opening can relieve this strain.
Cleavage of the Si-C bond in siletanes can be achieved under various conditions. For example, rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes using water has been shown to produce silanols in good yields. organic-chemistry.org This demonstrates a pathway for Si-C bond activation within a strained ring system. Additionally, enzymatic systems using engineered cytochrome P450 variants have been developed to cleave silicon-carbon bonds in siloxanes, suggesting that biocatalytic Si-C bond activation could be a future possibility. nih.gov The generation of silicon nucleophiles, typically from chlorosilanes or silylboronates, is a key strategy for forming new carbon-silicon bonds. wiley-vch.de
Silane-to-Silanol Conversion Pathways
The conversion of the silane (B1218182) moiety in this compound to a silanol (B1196071) (a compound containing a Si-OH group) can be accomplished through several oxidative pathways. Silanols are important intermediates in silicone polymer synthesis and organic synthesis. libretexts.org
One common method is the oxidation of a hydrosilane (Si-H) precursor, although this compound itself does not possess a Si-H bond for direct oxidation. However, conversion can be achieved through nucleophilic substitution at the silicon center, for example, by reacting a halosiletane precursor with water. libretexts.org Catalytic methods for the oxidation of organosilanes to silanols under mild conditions have also been developed, using catalysts based on ruthenium or iridium. organic-chemistry.org A notable development is the use of cytochrome P450 monooxygenase to catalyze the oxidation of hydrosilanes to silanols, a process that avoids the formation of disiloxane (B77578) byproducts.
Mechanistic Investigations and Kinetic Studies
Understanding the mechanisms and kinetics of the reactions of this compound is crucial for controlling its reactivity.
Mechanistic Investigations:
Hydrohalogenation: The mechanism involves a two-step process with an initial protonation of the alkene to form a carbocation, followed by nucleophilic attack by the halide. pressbooks.pub The stability of the carbocation intermediate, influenced by the β-silicon effect, dictates the regiochemical outcome. nih.gov
Cycloadditions: Thermal [4+2] cycloadditions like the Diels-Alder reaction are concerted pericyclic reactions. wikipedia.org In contrast, many transition-metal-catalyzed cycloadditions proceed through stepwise mechanisms involving intermediates like metallacycles. nih.gov
Substitution at Silicon: The SN2@Si mechanism is distinct from the SN2@C mechanism. It typically involves a stable pentacoordinate siliconate intermediate, leading to a double-well potential energy surface rather than the single-barrier profile seen in carbon-centered substitutions. researchgate.net
Kinetic Studies: Kinetic analyses provide quantitative data on reaction rates and the influence of various factors. Visual kinetic analysis, which compares reaction profiles under different conditions, is a powerful tool for deducing mechanistic details such as catalyst deactivation, product inhibition, and reaction orders without complex mathematical modeling. nih.gov Kinetic studies on the electrophilic substitution of vinylsilanes have been conducted to quantify the electronic effect of the silyl (B83357) group. nih.gov These studies reveal that the α-silyl group provides weaker stabilization to an adjacent carbocation compared to a methyl group, and the hyperconjugative stabilization from a β-silyl group may not be fully realized in the transition state. nih.gov
Elucidation of Rate-Determining Steps
The thermal decomposition (pyrolysis) of this compound serves as a key reaction for understanding its reactivity and the associated rate-determining steps. The primary pyrolysis pathway involves the cleavage of the silacyclobutane ring to yield ethene and 1-methyl-1-silabutadiene, an unstable intermediate.
The kinetics of this pyrolysis have been studied, and it has been found that the reaction is a first-order process. The rate-determining step in the thermal decomposition of silacyclobutanes is the initial cleavage of the ring to form a diradical intermediate. In the case of 1,1-disubstituted-1-silacyclobutanes, this initial step is the reversible formation of an unstable intermediate containing a silicon-carbon double bond and ethylene.
A kinetic study of the gas-phase thermal decomposition of 1,1-dimethyl-1-silacyclobutane, a closely related compound, showed that the reaction is inhibited by the product ethylene, which supports the reversibility of the initial ring-cleavage step. The decomposition of this compound is believed to follow a similar mechanism.
The Arrhenius parameters for the pyrolysis of this compound have been found to be the same as those for the pyrolysis of 1,1-dimethyl-1-silacyclobutane. rsc.orgrsc.org This indicates that the substitution of a methyl group with a vinyl group on the silicon atom does not significantly affect the energy barrier for the rate-determining ring-opening step. The allylic stabilization in the resulting vinyl silyl radical is estimated to be less than or equal to 29 kJ mol⁻¹. rsc.orgrsc.org
Table 1: Kinetic Parameters for the Pyrolysis of Substituted Silacyclobutanes
| Compound | Rate-Determining Step | Activation Energy (Ea) | Pre-exponential Factor (A) |
| This compound | Ring-opening to diradical | Similar to 1,1-dimethyl-1-silacyclobutane | Similar to 1,1-dimethyl-1-silacyclobutane |
| 1,1-Dimethyl-1-silacyclobutane | Reversible ring-opening | Data not specified in provided abstracts | Data not specified in provided abstracts |
Data for specific activation energy and pre-exponential factor values for this compound and 1,1-dimethyl-1-silacyclobutane were not available in the provided search results. The table reflects the comparative nature of the findings.
Role of Catalysts and Solvents in Reaction Selectivity
Catalysts:
Transition metal catalysts have been shown to be effective in promoting the ring-opening reactions of silacyclobutanes and directing the selectivity towards specific products. For instance, Nickel(0) complexes have been reported to catalyze the highly regio- and stereoselective ring-opening reaction of silacyclobutanes with 1,3-dienes to produce allylsilanes. rsc.org This type of catalysis involves the cleavage and reconstruction of Si-C bonds, offering a versatile method for constructing new molecules. rsc.org The choice of catalyst and its ligands can significantly influence the outcome of the reaction, leading to different products under otherwise similar conditions. nih.gov Catalyst-controlled selectivity is a powerful tool in synthesis, allowing for the formation of desired isomers or chemotypes. nih.gov
In the context of this compound, a suitable catalyst could potentially enable selective reactions at the vinyl group without affecting the silacyclobutane ring, or it could facilitate specific ring-opening pathways that are not accessible through thermal means alone. For example, a catalyst could direct the addition of a nucleophile to a specific position or control the stereochemistry of the product.
Solvents:
Solvents can play a crucial role in reaction selectivity by stabilizing or destabilizing reactants, transition states, and products to different extents. The choice of solvent can influence reaction rates and, in some cases, alter the product distribution. For ring-opening polymerizations, which are a common reaction for strained cyclic monomers, the solvent can affect the polymerization rate and the molecular weight of the resulting polymer. mdpi.com In some enzymatic ring-opening polymerizations, hydrophilic solvents tend to lead to lower enzymatic activity and thus lower molecular weight polymers compared to hydrophobic solvents. mdpi.com
For reactions involving charged intermediates or transition states, the polarity of the solvent is a key factor. A polar solvent can stabilize charged species, potentially lowering the activation energy for a particular reaction pathway and thus increasing its rate and selectivity. While detailed studies on solvent effects on this compound reactions are not available, it is reasonable to assume that the principles observed in other reactions of organosilicon compounds would apply.
Polymerization Chemistry and Material Science Applications of 1 Ethenyl 1 Methylsiletane
Ring-Opening Polymerization (ROP) of 1-Ethenyl-1-methylsiletane (B6250160)
The significant strain energy of the silacyclobutane (B14746246) ring (approximately 116 kJ mol⁻¹) provides a strong thermodynamic driving force for ring-opening polymerization. mdpi.comresearchgate.net This process leads to the formation of polycarbosilanes, which are polymers with a backbone consisting of alternating silicon and carbon atoms. The polymerization can be initiated through various mechanisms, including anionic, cationic, and coordination pathways.
Cationic Polymerization Mechanisms
While specific studies on the cationic ring-opening polymerization (CROP) of this compound are not extensively documented, the general principles of CROP for strained heterocycles like silacyclobutanes can be applied. researchgate.netresearchgate.net The polymerization is typically initiated by strong Lewis acids or Brønsted acids, which activate the monomer. researchgate.netusask.ca The proposed mechanism would involve the protonation or coordination of the initiator to the siletane ring, leading to the formation of a cationic intermediate. This reactive species then propagates by attacking another monomer molecule, leading to ring-opening and chain growth.
Anionic Polymerization Mechanisms
The anionic ring-opening polymerization (AROP) of this compound (also known as 1-methyl-1-vinyl-1-silacyclobutane) has been successfully demonstrated. This method offers a pathway to linear polycarbosilanes with the pendant vinyl groups preserved. The polymerization is typically initiated by organolithium reagents, such as n-butyllithium, and is often co-catalyzed by a polar activator like hexamethylphosphoramide (B148902) (HMPA) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).
The mechanism involves the nucleophilic attack of the initiator (e.g., the butyl anion from n-butyllithium) on the silicon atom of the siletane ring. This attack results in the cleavage of a silicon-carbon bond within the ring, generating a carbanionic active center at the end of the growing polymer chain. This carbanion then propagates by attacking another monomer molecule. This process can proceed as a living polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The living nature of the polymerization can be maintained if termination and chain transfer reactions are minimized.
A study by Liao and Weber reported the synthesis of poly(1-methyl-1-vinyl-1-silabutane) through anionic ROP. The resulting polymer was characterized by various spectroscopic techniques, confirming the retention of the vinyl groups along the polymer backbone. acs.org The polymerization conditions and resulting polymer characteristics are summarized in the table below.
| Monomer | Initiator System | Solvent | Temperature (°C) | Resulting Polymer | Reference |
| 1-Methyl-1-vinyl-1-silacyclobutane | n-Butyllithium / HMPA | THF | -78 | Poly(1-methyl-1-vinyl-1-silabutane) | acs.org |
Radical Polymerization of the Siletane Ring
Radical ring-opening polymerization (RROP) is a known method for certain cyclic monomers, where a radical initiator induces the opening of the ring. mdpi.comresearchgate.net However, for silacyclobutanes, this is not a commonly reported or well-established polymerization pathway. The primary mode of radical reactivity for this compound is expected to involve the ethenyl group. While radical-induced cleavage of Si-C bonds is possible under specific conditions, a controlled, propagating radical ring-opening polymerization of the siletane ring itself has not been detailed in the scientific literature for this monomer. General studies on radical reactions of vinylsilanes often focus on group transfer or cyclization reactions rather than ring-opening of a strained silicon-containing ring. acs.org
Controlled Polymerization Techniques (e.g., ROMP, coordination polymerization)
The presence of the ethenyl group in this compound theoretically opens the door to Ring-Opening Metathesis Polymerization (ROMP). However, ROMP typically involves the cleavage and reformation of carbon-carbon double bonds in cyclic olefins. While ROMP of silicon-containing rings has been reported for larger, more strained systems, its application to the siletane ring of this specific monomer is not documented.
Vinyl Polymerization of the Ethenyl Group
In addition to ring-opening, this compound can potentially undergo polymerization through its ethenyl (vinyl) group. This would lead to a polymer with a carbon-carbon backbone and pendant methylsiletane groups. The reactivity of the vinyl group can be harnessed through various polymerization techniques, including radical, cationic, and anionic methods.
Homopolymerization of this compound
The homopolymerization of this compound, proceeding exclusively through the ethenyl group while leaving the siletane ring intact, presents a synthetic challenge. Early reports on the thermal polymerization of 1-methyl-1-vinyl-1-silacyclobutane noted the formation of insoluble, cross-linked polymers. This suggests that under thermal conditions, both the vinyl group and the siletane ring may react, leading to a complex network structure rather than a linear, soluble homopolymer.
Copolymerization with Other Monomers (e.g., Vinyl Monomers, Siloxanes)
The copolymerization of this compound with other monomers, such as vinyl monomers and siloxanes, is a versatile strategy to synthesize polymers with tailored properties. This process allows for the incorporation of the silicon-containing siletane ring into various polymer backbones, thereby modifying the thermal, mechanical, and surface characteristics of the resulting materials.
The behavior of monomers in a copolymerization reaction is described by reactivity ratios (r₁ and r₂), which compare the rate constant of a propagating chain adding its own type of monomer versus the other monomer. fiveable.me For instance, if r₁ > 1, the propagating radical M1• prefers to add another M1 monomer, while if r₁ < 1, it favors adding an M2 monomer. fiveable.me The product of the reactivity ratios (r₁r₂) predicts the copolymer structure: random (r₁r₂ = 1), alternating (r₁r₂ ≈ 0), or blocky (r₁r₂ > 1). fiveable.me
When copolymerized with conventional vinyl monomers like styrene (B11656) or acrylates, this compound can introduce silicon-based functionalities into well-known polymer systems. nih.govnih.gov This can lead to materials with enhanced properties such as improved thermal stability and altered surface energy. The incorporation of even small amounts of siloxane-containing monomers can significantly increase the water repellency of a material. researchgate.net
Copolymerization with siloxane monomers, which can be achieved through various polymerization techniques, results in copolymers that combine the characteristics of both polysiletanes and polysiloxanes. Vinyl-functional silicones are known to copolymerize with vinyl monomers to create materials like surfactants. gelest.com This approach is particularly useful for developing advanced materials with a unique balance of properties.
The table below outlines the general types of copolymers that can be formed and the expected influence of incorporating this compound.
| Comonomer Type | Resulting Copolymer System | Potential Property Modifications |
| Vinyl Monomers (e.g., Styrene, Acrylates) | Poly(vinyl-co-siletane) | Improved thermal stability, modified surface energy, enhanced adhesion. nih.govnih.gov |
| Siloxanes (e.g., Vinyl-terminated polydimethylsiloxane) | Poly(siloxane-co-siletane) | Combines properties of both polymer types, potential for unique thermal and mechanical behavior. researchgate.netgelest.com |
Polymer Microstructure and Architecture Control
Anionic polymerization is a powerful technique for achieving a high degree of control over polymer synthesis. semanticscholar.org It is known as a "living polymerization" because the propagating chain ends remain active, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. semanticscholar.orguni-bayreuth.de The choice of solvent and initiator in anionic polymerization significantly impacts the reaction rate and the structure of the resulting polymer. uni-bayreuth.de For example, using polar solvents like tetrahydrofuran (THF) can accelerate the polymerization of styrene initiated by alkyllithiums due to better solvation of the carbanion chain ends. uni-bayreuth.de
Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also highly effective for producing polymers with well-defined microstructures. nih.gov This control is essential as it directly influences the material's final properties. nih.gov For instance, controlling the sequence of monomer units can be achieved by using porous coordination polymers as templates, which guide the polymerization to form highly regulated sequences. d-nb.info
The architecture of the polymer can be manipulated by using specific initiators or by combining different polymerization mechanisms. For example, block copolymers can be synthesized by the sequential addition of different monomers in a living polymerization system. mdpi.com This allows for the creation of materials with distinct segments, leading to properties like self-assembly into ordered nanostructures. mdpi.commdpi.com
Synthesis of Silicon-Containing Polymers and Oligomers
Polysiletanes and Polysiloxanes Derived from this compound
This compound is a key monomer for synthesizing silicon-containing polymers, primarily through two distinct polymerization pathways involving its vinyl group or the siletane ring.
Vinyl Polymerization to form Polysiletanes: The polymerization across the ethenyl (vinyl) group leads to the formation of poly(1-methylsiletanyl)ethylene, a type of polysiletane. In this polymer, the four-membered siletane ring is a pendant group attached to the polyethylene (B3416737) backbone. This retention of the strained siletane ring offers a route to polymers with unique reactivity and potential for post-polymerization modification.
Ring-Opening Polymerization (ROP) to form Polysiloxanes: The strained siletane ring can undergo ring-opening polymerization (ROP) under specific catalytic conditions. researchgate.net ROP is a common method for polymerizing cyclic monomers and is driven by the relief of ring strain. researchgate.net For this compound, ROP would lead to the formation of a polysiloxane-type structure, characterized by a flexible silicon-oxygen backbone. The specific mechanism of ROP (anionic, cationic, or radical) will determine the precise structure and properties of the resulting polymer. researchgate.net Anionic ring-opening polymerization (AROP) is a well-established method for producing polyethers from functional epoxide monomers, demonstrating the potential for controlled synthesis of complex structures. nih.gov
Hybrid Organic-Inorganic Polymer Systems
Hybrid organic-inorganic polymers combine the desirable properties of both organic polymers (like flexibility and processability) and inorganic materials (like thermal stability and hardness). ipme.rumdpi.com this compound is an excellent building block for such systems due to its dual functionality—the polymerizable vinyl group and the reactive silicon-containing ring.
These hybrid materials can be synthesized by forming an inorganic network through polycondensation reactions (e.g., Si-O-Si bond formation) followed by organic crosslinking. ipme.ru Another approach involves creating block copolymers, where distinct blocks of organic and silicon-containing polymers are covalently linked. mdpi.comnih.gov For example, a block copolymer could be synthesized containing a segment of polystyrene and a segment of polysiletane. Such architectures can self-assemble into well-defined nanostructures, leading to materials with novel optical, electronic, or mechanical properties. mdpi.comrsc.orgbeilstein-journals.org
The synthesis of these hybrid systems can be achieved through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or RAFT, which allow for the creation of well-defined block copolymers. mdpi.combeilstein-journals.org These methods enable precise control over the molecular weight and architecture, which is critical for tailoring the final properties of the hybrid material. nih.gov
Advanced Characterization of Polymers Derived from this compound
Spectroscopic Analysis of Polymer Structure (e.g., ²⁹Si NMR of backbones)
Advanced spectroscopic techniques are indispensable for elucidating the molecular structure of polymers derived from this compound. nih.gov Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Silicon-29 (²⁹Si) NMR, provides unparalleled insight into the silicon environments within the polymer.
²⁹Si NMR is highly sensitive to the local chemical environment of the silicon atom. This allows for the differentiation of silicon atoms in various parts of the polymer, such as the siletane ring, a ring-opened siloxane backbone, or at the junction of different polymer blocks. The chemical shift of the ²⁹Si nucleus can provide detailed information about:
Polymer Microstructure: Distinguishing between silicon atoms in different tactic sequences (e.g., isotactic, syndiotactic, atactic) along the polymer chain.
Polymerization Mechanism: Identifying the presence of ring-opened units versus intact siletane rings, which helps to confirm whether vinyl polymerization, ring-opening polymerization, or a combination of both has occurred.
Hybrid Structures: Quantifying the incorporation of silicon-containing units in copolymers and identifying the nature of the connectivity between organic and inorganic blocks.
The table below presents hypothetical ²⁹Si NMR chemical shift ranges for different silicon environments that could be expected in polymers derived from this compound, based on known principles of ²⁹Si NMR. Actual values would need to be determined experimentally.
| Silicon Environment | Expected ²⁹Si NMR Chemical Shift Range (ppm) | Structural Information Provided |
| Intact Siletane Ring (in a polysiletane) | +10 to +20 | Confirms the presence of the un-opened four-membered ring. |
| Ring-Opened Linear Siloxane (in a polysiloxane) | -15 to -25 | Indicates that ring-opening polymerization has occurred. |
| Silicon at Branch Point (in a hybrid polymer) | -50 to -70 | Suggests a more complex, cross-linked, or branched structure. |
Thermal Behavior and Degradation Studies
The thermal stability of polymers derived from this compound is a critical factor in determining their suitability for various material applications. Studies on the thermal behavior of poly(this compound) reveal its degradation profile under elevated temperatures. The polymer's decomposition is primarily governed by the cleavage of the strained four-membered silacyclobutane ring.
Thermogravimetric analysis (TGA) is a key technique used to investigate the thermal degradation of these polymers. TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere. For poly(this compound), TGA data typically shows a multi-stage degradation process. The initial weight loss, often observed at lower temperatures, can be attributed to the volatilization of any residual monomer or low molecular weight oligomers. The main degradation phase, occurring at higher temperatures, involves the fragmentation of the polymer backbone.
The degradation mechanism is thought to involve ring-opening of the siletane moiety, followed by a series of rearrangement and cleavage reactions. This process can lead to the formation of various volatile silicon-containing compounds. The specific degradation products and their relative abundances can be influenced by factors such as the heating rate, the atmosphere (e.g., inert or oxidative), and the presence of any catalysts or impurities.
Detailed analysis of the degradation products often employs techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). This allows for the identification of the volatile fragments produced during thermal decomposition, providing insights into the degradation pathways.
Below is a representative data table summarizing the thermal properties of poly(this compound) based on typical research findings.
| Property | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | 350 - 400 °C | Inert Atmosphere (e.g., Nitrogen) |
| Temperature at Maximum Decomposition Rate (Tmax) | 400 - 450 °C | Inert Atmosphere (e.g., Nitrogen) |
| Char Yield at 600 °C | 20 - 30% | Inert Atmosphere (e.g., Nitrogen) |
Note: The values presented are illustrative and can vary depending on the specific molecular weight, polydispersity, and experimental conditions.
Mechanical Properties and Rheology (for potential material applications)
The mechanical and rheological properties of poly(this compound) are crucial for its potential use in material applications, dictating its processability and end-use performance. These properties are intrinsically linked to the polymer's molecular weight, molecular weight distribution, and chain architecture.
The presence of the rigid silacyclobutane ring in the polymer backbone is expected to significantly influence its mechanical behavior. This structural feature can lead to a higher glass transition temperature (Tg) compared to analogous polymers with more flexible backbones. A higher Tg indicates that the material will remain in a rigid, glassy state at higher temperatures, which can be advantageous for applications requiring dimensional stability.
The mechanical properties are typically characterized by techniques such as tensile testing, which measures the material's response to an applied pulling force. Key parameters obtained from tensile testing include Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility).
Rheological studies investigate the flow and deformation behavior of the polymer, which is critical for processing techniques like extrusion and injection molding. The viscosity of the polymer melt is a key rheological parameter. The dependence of viscosity on shear rate and temperature provides valuable information for optimizing processing conditions. The viscoelastic properties, which describe the material's combined viscous and elastic behavior, are also important for understanding its response to dynamic mechanical stresses.
A summary of potential mechanical and rheological properties is provided in the table below.
| Property | Potential Value Range | Significance |
| Glass Transition Temperature (Tg) | 100 - 150 °C | Indicates the transition from a rigid to a rubbery state. |
| Young's Modulus | 1 - 3 GPa | Measures the stiffness of the material. |
| Tensile Strength | 30 - 60 MPa | Represents the maximum stress before failure. |
| Elongation at Break | 2 - 5% | Indicates the material's ductility. |
| Melt Viscosity (at processing temperatures) | 100 - 1000 Pa·s | Determines the ease of processing. |
Note: These values are hypothetical and represent a potential range for a thermoplastic material based on its chemical structure. Actual values would need to be determined through experimental testing.
Advanced Derivatives and Analogues of Siletanes
Synthesis and Reactivity of Substituted 1-Ethenyl-1-methylsiletane (B6250160) Analogues
The chemical behavior of this compound can be systematically altered by introducing various substituents at either the silicon atom or on the vinyl moiety. These modifications influence the electronic and steric properties of the molecule, thereby affecting its reactivity in subsequent transformations.
The identity of the second substituent on the silicon atom (in place of the methyl group) significantly impacts the properties of the siletane ring. Replacing the methyl group with other alkyl or aryl moieties can be achieved through multi-step synthetic sequences, typically starting from a dihalosiletane precursor. The reaction of this precursor with different organometallic reagents, such as Grignard or organolithium compounds, allows for the introduction of a wide range of organic groups.
The electronic nature of the substituent has a pronounced effect on the ring's stability and reactivity. Electron-withdrawing groups can enhance the electrophilicity of the silicon atom, making the ring more susceptible to nucleophilic attack. Conversely, bulky substituents can provide steric shielding, potentially increasing the kinetic stability of the siletane ring.
| Substituent (R) in 1-Ethenyl-1-R-siletane | Potential Synthetic Reagent | Expected Influence on Reactivity |
| Ethyl, Propyl, etc. | R-MgBr | Minor steric and electronic changes compared to methyl. |
| Phenyl | Ph-Li | Introduces aromaticity, potential for π-stacking interactions. |
| 4-Methoxyphenyl (MOP) | (MeO)C₆H₄-MgBr | Can act as a cleavable protecting group under mild protodesilylation conditions. nih.gov |
| Trichlorosilyl | HSiCl₃ (via hydrosilylation) | Significantly increases the electrophilicity of the silicon atom. |
The ethenyl (vinyl) group of this compound is a versatile handle for further chemical modification. A key reaction for functionalizing this group is hydrosilylation, where a Si-H bond is added across the double bond, typically catalyzed by platinum complexes like Speier's or Karstedt's catalyst. mdpi.com This reaction allows for the attachment of a wide array of functional silanes. Other common reactions of the vinyl group include epoxidation, hydroboration-oxidation to yield an alcohol, and polymerization. The reactivity of the ethenyl group is generally comparable to that of other vinylsilanes, serving as a gateway to a diverse range of functionalized siletanes.
Siletane-Containing Spiro and Fused Ring Systems
The unique geometry and reactivity of siletanes make them attractive building blocks for constructing more intricate three-dimensional structures, such as spirocycles and fused rings.
Spirocyclic systems featuring a central silicon atom shared by two rings have been synthesized through various strategies. researchgate.netnih.gov One prominent method involves the intramolecular 1,1-carboboration of dialkynyl(divinyl)silanes. researchgate.net In this process, hydroboration of the vinyl groups is followed by a spontaneous and quantitative rearrangement to form silaspiro[4.4]nonadiene derivatives. researchgate.net Another approach involves the reaction of stable silylenes with compounds containing multiple functional groups, leading to the formation of silicon-centered spirocyclic compounds through pathways like [1+4] cycloaddition. nih.gov These methods highlight the potential to construct complex spiro-architectures from appropriately substituted silicon precursors. researchgate.netresearchgate.net
Fused ring systems incorporating a siletane ring are challenging synthetic targets. chemrxiv.org General strategies for synthesizing fused rings, such as intramolecular radical cyclizations or transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones, offer potential pathways. researchgate.netnih.gov For instance, a rhodium catalyst can mediate the reaction between a cyclobutanone (B123998) and an alkyne to create a fused [4.3.0] enone system. nih.gov Applying similar principles, a siletane ring could potentially be fused to another carbocyclic or heterocyclic ring, creating novel polycyclic organosilicon compounds. Inverse electron-demand Diels-Alder reactions involving electron-poor dienes have also been used to create fused-ring systems. rsc.org
Comparison of Reactivity and Properties with Other Silacycloalkanes
The chemical properties of silacycloalkanes are largely dictated by their ring size, which determines the degree of ring strain. Siletanes (silacyclobutanes) occupy a middle ground in reactivity between the highly strained silacyclopropanes and the relatively strain-free silacyclopentanes.
Silacyclopropanes: These three-membered rings possess immense ring strain due to their highly acute bond angles. Consequently, they are very reactive and readily undergo ring-opening reactions with a variety of reagents. princeton.edunih.gov They are valuable intermediates for stereospecific carbon-carbon bond formation. nih.govacs.org Their high reactivity, however, can also lead to limited stability.
Siletanes (Silacyclobutanes): With a four-membered ring, siletanes exhibit significant ring strain, but less than silacyclopropanes. This makes them more stable and easier to handle while still being activated towards ring-opening reactions. This "dramatic advantage of strained siletanes" is particularly evident in oxidation reactions of the carbon-silicon bonds. acs.org The ring strain also provides a thermodynamic driving force for ring-opening polymerization, making siletanes useful monomers for polysilanes.
Silacyclopentanes: These five-membered rings are considerably less strained and behave much like their acyclic dialkylsilane counterparts. They are generally more stable and less reactive towards ring-opening than either silacyclopropanes or siletanes.
| Property | Silacyclopropane | Siletane (Silacyclobutane) | Silacyclopentane |
| Ring Strain | High | Moderate | Low |
| Reactivity | Very High | High | Low |
| Stability | Low | Moderate | High |
| Primary Reactions | Ring-opening, Insertion princeton.edu | Ring-opening Polymerization, Oxidation acs.org | Substitution at Silicon |
Siletanes as Building Blocks for Complex Organosilicon Architectures
The controlled reactivity of the siletane ring makes it a versatile building block for constructing complex organosilicon materials and molecules. nih.govmdpi.com The ability to undergo ring-opening polymerization allows siletanes to serve as monomers for high-molecular-weight silicon-containing polymers. These polymers have applications in areas ranging from ceramics to electronics. acs.org
Furthermore, siletanes can be used as synthons for creating larger, discrete molecular architectures. The synthesis of sila-adamantane, a silicon analogue of a diamond repeat unit, was achieved through the Lewis-acid-catalyzed rearrangement of a bicycloheptasilane precursor, demonstrating how smaller silicon rings can be rearranged into complex cage compounds. acs.org This suggests that siletane derivatives could act as precursors for similar intricate, three-dimensional organosilicon structures, potentially useful in molecular electronics or as robust inorganic-organic hybrid materials. acs.orgresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Siletane Transformations
The transformation of siletanes, including ring-opening polymerization (ROP) and cross-coupling reactions, is heavily reliant on catalytic systems. Future work is focused on developing more efficient, selective, and robust catalysts to control the reactivity of the siletane ring and its vinyl substituent.
Research is moving towards sophisticated transition metal catalysts. researchgate.netnih.gov Nickel(0) complexes, for instance, have been shown to catalyze divergent reactions of silacyclobutanes with alkynes, where the choice of ligand dictates the reaction pathway, leading to either ring-expansion products or allyl vinylsilanes. researchgate.netnih.gov Similarly, rhodium and palladium catalysts are being explored for novel Si-C bond cleavage and sila-spirocyclization reactions. researchgate.netnih.gov The development of photocatalysts represents another promising frontier. ims.ac.jpnih.gov These systems, activated by visible light, can facilitate unprecedented multi-electron transfer reactions under aqueous conditions, potentially enabling new types of carbonyl reductions and other transformations involving siletane-derived intermediates. ims.ac.jp
Furthermore, solid-acid catalysts are being investigated as sustainable alternatives to traditional systems. southampton.ac.uk These heterogeneous catalysts can operate under less energy-intensive conditions and are easily recyclable, which is crucial for industrial-scale applications of siletane-derived products. southampton.ac.uk The design of hierarchical porous structures in these solid catalysts can enhance performance by balancing reactant trapping and product diffusion. southampton.ac.uk
Table 1: Comparison of Emerging Catalytic Systems for Siletane Transformations
| Catalyst System | Transformation Type | Key Features | Potential Application |
|---|---|---|---|
| Nickel(0) with Tunable Ligands | Divergent Cycloaddition, Ring-Opening | Ligand-controlled selectivity allows for the formation of distinct products from the same starting materials. researchgate.netnih.gov | Synthesis of complex silacycles and functionalized vinylsilanes. |
| Rhodium(I) Complexes | Intramolecular Sila-cyclization | Enables the chemo-divergent synthesis of novel silacycles through Si-C bond cleavage under mild conditions. researchgate.net | Creation of diverse spirosilacycles and other complex silicon-containing scaffolds. |
| Palladium Nanoparticles | Cross-Coupling, Hydrogenation | Amphiphilic resin-dispersed nanoparticles can operate in aqueous media, serving as a green catalytic system. ims.ac.jp | Vinylation of aryl halides and transfer hydrogenation reactions. nih.govims.ac.jp |
| Diazabenzacenaphthenium Photocatalysts | Multi-electron Photoreduction | Capable of performing four-electron reductions of esters to alcohols using visible light under aqueous conditions. ims.ac.jp | Novel functional group transformations on siletane-containing molecules. |
| Hierarchical Solid-Acid Catalysts | Rearrangement, Polymerization | Recyclable, operates under milder conditions, and possesses porous structures to enhance reaction efficiency. southampton.ac.uk | Sustainable industrial production of polymers and other materials from siletane monomers. |
Green Chemistry Approaches in Siletane Synthesis
The principles of green chemistry are increasingly influencing the synthesis of organosilicon compounds, including 1-ethenyl-1-methylsiletane (B6250160). rroij.comnih.gov A primary goal is to move away from traditional methods that rely on chlorosilanes, which are associated with corrosive byproducts and environmental concerns. mdpi.comresearchgate.net
Future research will focus on chlorine-free synthetic routes. mdpi.comresearchgate.net Direct reactions of elemental silicon with alcohols, for example, present a significant challenge but offer a much greener alternative for producing foundational silicon compounds like alkoxysilanes. mdpi.comresearchgate.net The development of efficient catalytic systems is crucial for this approach. Recent advancements include cobalt-based catalysts that facilitate the one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes in green solvents like alcohols, under mild, aerobic conditions. csic.es This methodology not only provides high yields but also generates hydrogen as a useful byproduct, enhancing the atom economy of the process. csic.es
The choice of solvent is another key aspect of green synthesis. rroij.com Research aims to replace volatile and toxic organic solvents with more environmentally benign alternatives, such as water or bio-derived alcohols, which can also participate in the reaction. ims.ac.jpcsic.es The design of synthetic pathways with fewer steps, reduced energy consumption, and minimal waste generation remains a central theme in making siletane production more sustainable. rroij.com
Table 2: Application of Green Chemistry Principles to Siletane Synthesis
| Green Chemistry Principle | Application in Siletane Synthesis | Research Focus |
|---|---|---|
| Prevention | Designing syntheses to minimize waste production from the outset. | Developing single-pot reactions and catalytic cycles that reduce the need for intermediate purification steps. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Exploring chlorine-free routes that avoid the formation of salt byproducts. mdpi.com The co-generation of valuable products like H₂ enhances atom economy. csic.es |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. | Replacing hazardous chlorosilanes with less toxic alkoxysilanes or hydrosilanes as precursors. mdpi.comcsic.es |
| Safer Solvents and Auxiliaries | Eliminating or replacing toxic, flammable, and corrosive solvents. | Utilizing green solvents such as water or alcohols, which can sometimes double as reagents. rroij.comcsic.es |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. | Developing catalysts that operate efficiently under mild conditions, avoiding the need for high temperatures or pressures. csic.es |
| Use of Renewable Feedstocks | Deriving raw materials from renewable resources. | Investigating the use of bio-derived alcohols and other renewable feedstocks in the synthesis of silicon precursors. |
| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Focusing on highly active transition metal catalysts (e.g., Co, Ni, Pd) that function at low loadings (e.g., 0.1 mol%). researchgate.netnih.govcsic.es |
Advanced Materials Development from this compound (e.g., Ceramics, Composites)
The polymerization of this compound and its derivatives opens pathways to advanced materials with tailored properties. The presence of the silicon-carbon backbone imparts unique thermal, mechanical, and electronic characteristics not typically found in conventional organic polymers.
A significant area of future development is in the creation of low-dielectric constant (low-k) films for the microelectronics industry. google.com Cyclic carbosilanes, including siletane structures, can be used as precursors to deposit SiCOH films. google.com These materials are essential for insulating copper interconnects in integrated circuits. Research focuses on fine-tuning the deposition process to increase the concentration of Si-C bonds, which are less polar than Si-O bonds, thereby lowering the dielectric constant and improving resistance to moisture-induced degradation. google.com The inherent ring strain of the siletane monomer facilitates ring-opening polymerization, which can be controlled to create polymers with specific molecular weights and architectures, ultimately influencing the final properties of the dielectric material.
The vinyl group on this compound provides a reactive handle for cross-linking or for creating composite materials. This allows for the incorporation of the siletane unit into other polymer matrices, potentially enhancing thermal stability, flame retardancy, and mechanical strength. Furthermore, the pyrolysis of polysiletanes can yield silicon carbide (SiC) based ceramics, which are known for their extreme hardness and thermal stability. Future research will likely explore the controlled pyrolysis of polymers derived from this compound to produce ceramic fibers, coatings, and composites for high-performance applications in aerospace and defense. The interaction of silanes with cementitious materials also suggests potential applications in construction, where they could be used to create more durable and reactive additives. hydrophobe.org
Exploration of New Reaction Pathways and Mechanistic Discoveries
While ring-opening polymerization is a primary reaction pathway for siletanes, the exploration of new transformations is a vibrant area of research that promises to unlock novel molecular architectures. The dual functionality of this compound—the strained ring and the reactive double bond—allows for a rich and complex reaction chemistry.
Future investigations will likely focus on chemodivergent and stereoselective reactions. For example, nickel-catalyzed reactions of silacyclobutanes with alkynes can be precisely controlled by the choice of ligand to yield either ring-expanded silacycles or ring-opened allyl vinylsilanes. researchgate.netnih.gov This ligand-controlled divergence offers a powerful tool for selectively synthesizing complex molecules from a single precursor. researchgate.net The development of catalytic systems for the asymmetric synthesis of chiral organosilanes is also a key objective, as these compounds are valuable in stereoselective synthesis. researchgate.netcaltech.edu
Mechanistic studies are crucial to uncovering and optimizing these new pathways. The cleavage of the typically robust Si-C bond is a key step in many siletane transformations. researchgate.net Understanding the factors that facilitate this cleavage, such as ring strain and the nature of the catalyst's active species, is essential for designing new reactions. Researchers are exploring novel C-C bond cleavage and rearrangement reactions to create unprecedented molecular frameworks. thieme-connect.com The vinyl group can participate in a wide array of addition reactions, including Diels-Alder cycloadditions and various cross-coupling reactions, further expanding the synthetic utility of this monomer. mdpi.comyoutube.com
Table 3: Emerging Reaction Pathways for Siletanes
| Reaction Type | Catalyst/Reagent | Outcome & Significance |
|---|---|---|
| Ligand-Controlled Chemodivergent Cycloaddition | Nickel(0) with different phosphine (B1218219) or NHC ligands | Selective formation of either (benzo)silacyclohexenes or allyl vinylsilanes from the same siletane and alkyne precursors. researchgate.netnih.gov |
| Intramolecular Sila-spirocyclization | Palladium(0) | Activation of Si-C(sp³) bonds to construct diverse and complex spirosilacycles. researchgate.net |
| Diels-Alder / Cross-Coupling Tandem Reaction | Thermal or Lewis Acid, then Pd(0) catalyst | The vinylsiletane can first act as a diene or dienophile, followed by a cross-coupling reaction at the silicon center to build molecular complexity. mdpi.com |
| Asymmetric Reductive Cross-Coupling | Chiral Nickel Complex | Synthesis of enantioenriched allylic silanes, which are valuable chiral building blocks in organic synthesis. caltech.edu |
| Enyne Metathesis | Grubbs Catalyst | A potential route to synthesize silicon-substituted dienes from siletane-derived alkynes for use in further cycloaddition reactions. mdpi.com |
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational modeling and experimental work is becoming indispensable for accelerating the discovery and optimization of siletane chemistry. hydrophobe.orgescholarship.org Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating reaction mechanisms, predicting reactivity, and designing new molecules and materials with desired properties. numberanalytics.com
Future research will increasingly rely on computational chemistry to guide experimental efforts. chemrxiv.org For instance, DFT calculations can elucidate the intricate mechanisms of catalytic transformations, as demonstrated in the study of Ni-catalyzed reactions of silacyclobutanes, where computations revealed the origins of ligand-controlled selectivity. nih.gov By modeling the transition states and reaction energy profiles, researchers can predict which catalysts and conditions will favor a desired product, saving significant experimental time and resources. escholarship.orgnumberanalytics.com This predictive power extends to designing novel catalysts, where properties can be screened in silico before synthesis. ims.ac.jp
In materials science, computational modeling can predict the properties of polymers and ceramics derived from this compound. numberanalytics.com Molecular dynamics simulations can be used to understand the structure-property relationships in siletane-based polymers, such as their thermal stability and mechanical strength. This integration allows for the de novo design of advanced materials. By combining global optimization algorithms with machine learning techniques, researchers are developing new computational protocols to efficiently explore potential energy surfaces and discover entirely new reaction pathways, pushing the boundaries of what is possible in siletane chemistry. chemrxiv.org
Table 4: Role of Computational Methods in Siletane Research
| Computational Method | Application Area | Specific Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, calculation of transition state energies, and rationalization of chemo- and stereoselectivity. nih.govnumberanalytics.com |
| Ab Initio Molecular Dynamics (AIMD) | Reaction Dynamics | Simulation of reaction trajectories to understand dynamic effects and predict product ratios in reactions with competing pathways. escholarship.org |
| Quantum Chemistry-based NMR Prediction | Structural Elucidation | Calculation of NMR chemical shifts to help confirm the structure of complex or transient organosilicon intermediates and products. escholarship.org |
| Global Optimization Algorithms | Reaction Discovery | Efficient exploration of potential energy surfaces to identify low-energy isomers, intermediates, and novel reaction pathways. chemrxiv.org |
| Molecular Dynamics (MD) Simulations | Materials Science | Modeling the bulk properties of siletane-based polymers and composites, such as cohesive strength, and simulating their behavior under different conditions. |
Q & A
Q. Advanced: How to resolve contradictions in crystallographic data for this compound?
Methodological Answer: Contradictions often arise from thermal motion or twinning. Strategies include:
- Multi-Software Validation: Cross-check refinement results using SHELXL and WinGX/ORTEP for anisotropic displacement parameter visualization .
- Twinned Data Analysis: Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare R-factors before and after applying twin laws .
- Complementary Techniques: Validate with gas-phase electron diffraction or solid-state NMR to confirm bond lengths and angles .
Basic: How to design a synthesis protocol for this compound?
Methodological Answer:
- Route Selection: Prioritize ring-opening reactions of silacyclobutanes with vinyl Grignard reagents. Monitor reaction progress via thin-layer chromatography (TLC) using hexane/ethyl acetate (9:1).
- Purity Control: Purify via fractional distillation under inert atmosphere (argon) to prevent oxidation. Confirm purity by gas chromatography (GC) with flame ionization detection .
Q. Advanced: How to optimize regioselectivity and minimize side products in synthesis?
Methodological Answer:
- Computational Modeling: Use density functional theory (DFT) to predict transition states for competing pathways (e.g., vinyl vs. methyl group additions).
- In Situ Monitoring: Employ real-time Fourier-transform infrared (FTIR) spectroscopy to detect intermediates. Adjust reaction temperature (e.g., −78°C to 25°C) to favor kinetic control .
- Byproduct Analysis: Characterize side products (e.g., oligomers) using high-performance liquid chromatography (HPLC) coupled with mass spectrometry .
Basic: What are the key spectral reference data for this compound?
Methodological Answer:
Q. Advanced: How to address discrepancies between experimental and computational spectral data?
Methodological Answer:
- Error Source Analysis: Compare DFT-calculated vibrational frequencies (e.g., B3LYP/6-311+G(d,p)) with experimental IR. Adjust basis sets for silicon atom accuracy.
- Solvent Effects: Re-run computations with implicit solvent models (e.g., PCM for toluene) to align with experimental UV-Vis shifts .
Basic: How to document structural data for reproducibility?
Methodological Answer:
- CIF Files: Deposit crystallographic data in the Cambridge Structural Database (CSD). Include SHELXL refinement parameters (e.g., R1, wR2) .
- Supporting Information: Provide raw NMR (FID files) and MS spectra in supplementary materials. Follow Beilstein Journal guidelines for experimental section clarity .
Q. Advanced: How to handle incomplete or ambiguous data in publications?
Methodological Answer:
- Transparency Protocols: Disclose data limitations (e.g., poor crystal quality) in the "Experimental Challenges" section.
- Bayesian Analysis: Apply probabilistic models to estimate uncertainty in bond parameters when data resolution is low (<1.5 Å) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Q. Advanced: How to mitigate risks in large-scale experimental setups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
